6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with pyrrolidine derivatives. One common method includes the reaction of 2-amino-6-chlorobenzothiazole with pyrrolidine in the presence of a suitable base and solvent . The reaction conditions often involve heating the mixture to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in the activity of these targets. Molecular docking studies have shown that the compound can bind to active sites of proteins, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride.
Benzothiazole derivatives: Compounds such as 2-amino-6-chlorobenzothiazole and 2-amino-4-(4-bromophenyl)thiazole are structurally related.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine and benzothiazole rings, which imparts distinct biological activities and chemical properties. This unique structure allows for diverse applications in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C11H14ClN3S |
---|---|
Molekulargewicht |
255.77 g/mol |
IUPAC-Name |
6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3S.ClH/c12-11-13-9-4-3-8(7-10(9)15-11)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H2,12,13);1H |
InChI-Schlüssel |
IHLFVLULVSQODI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(S3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.